molecular formula C13H11NO4 B13328345 trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid

Cat. No.: B13328345
M. Wt: 245.23 g/mol
InChI Key: NGNDDWRROXQJDS-UHFFFAOYSA-N
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Description

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid: is a complex organic compound with a unique structure that includes a cyclobutane ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid typically involves multiple steps. One common method includes the condensation of methyl 4-methoxyacetoacetate with methoxyacetyl chloride to form an intermediate, which is then methylated to produce the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of a cyclobutane ring and an isoindole moiety. This structure provides distinct chemical and biological properties that make it valuable for research and industrial applications.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H11NO4/c15-11-9-3-1-2-4-10(9)12(16)14(11)8-5-7(6-8)13(17)18/h1-4,7-8H,5-6H2,(H,17,18)

InChI Key

NGNDDWRROXQJDS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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